
2-(3,5-Dibromophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromo-phenyl)-acetaldehyde is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-phenyl)-acetaldehyde typically involves the bromination of phenylacetaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: On an industrial scale, the production of (3,5-Dibromo-phenyl)-acetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dibromo-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: (3,5-Dibromo-phenyl)-acetic acid
Reduction: (3,5-Dibromo-phenyl)-ethanol
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-Dibromo-phenyl)-acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of (3,5-Dibromo-phenyl)-acetaldehyde are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of (3,5-Dibromo-phenyl)-acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromobenzaldehyde
- 3,5-Dibromo-phenyl)-acetic acid methyl ester
Comparison: (3,5-Dibromo-phenyl)-acetaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, while 3,5-Dibromophenylboronic acid is primarily used in cross-coupling reactions, (3,5-Dibromo-phenyl)-acetaldehyde is more versatile in undergoing oxidation, reduction, and substitution reactions .
Propriétés
Numéro CAS |
109346-96-5 |
|---|---|
Formule moléculaire |
C8H6Br2O |
Poids moléculaire |
277.94 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
Clé InChI |
CAJZQOSHWLRDIK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
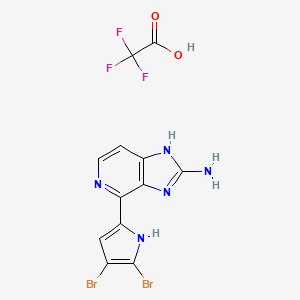

![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
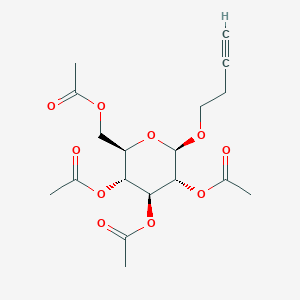
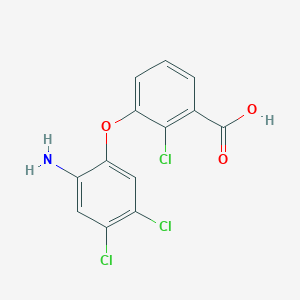
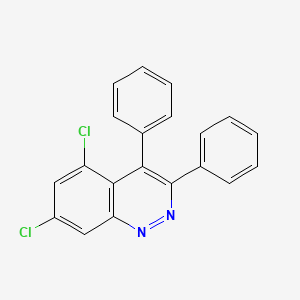
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
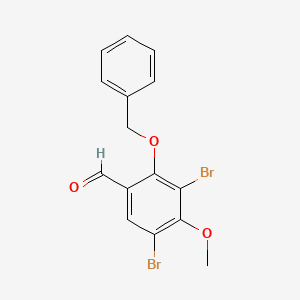
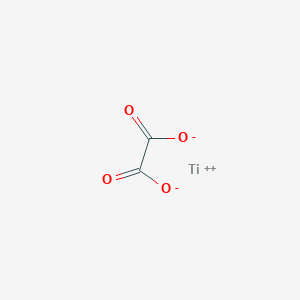
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

